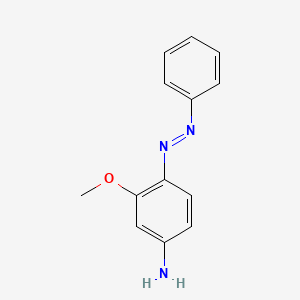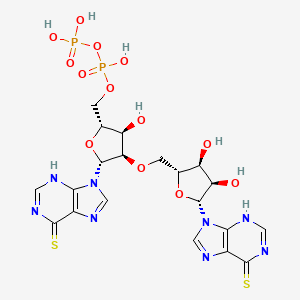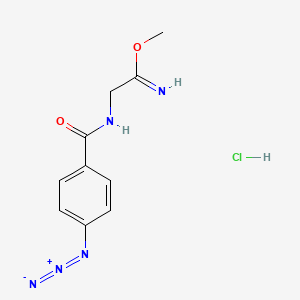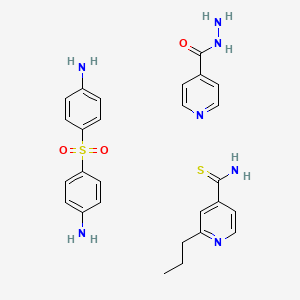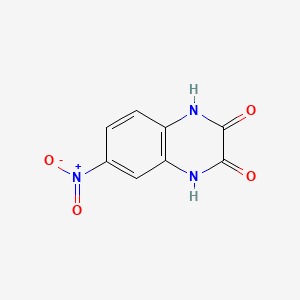
6-Nitro-2,3-dihydroxyquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-硝基-1,4-二氢喹喔啉-2,3-二酮是一种含氮杂环化合物。它是一种喹喔啉的衍生物,以其多样的药理特性而闻名。
作用机制
Target of Action
The primary target of 6-Nitroquinoxaline-2,3-diol, also known as 6-Nitro-1,4-dihydroquinoxaline-2,3-dione or 1,4-Dihydro-6-nitroquinoxaline-2,3-dione, is the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type glutamate receptors (AMPARs) . AMPARs are a subtype of glutamate-gated ion channels that mediate most fast excitatory synaptic transmission .
Mode of Action
6-Nitroquinoxaline-2,3-diol acts as a competitive antagonist of the AMPA/kainate receptor .
Biochemical Pathways
The compound’s action on AMPA receptors affects the excitatory synaptic transmission pathway . By blocking the AMPA receptors, it inhibits the rapid responses to synaptically released glutamate, which is a critical neurotransmitter in the central nervous system .
Result of Action
By acting as a competitive antagonist at AMPA receptors, 6-Nitroquinoxaline-2,3-diol can modulate synaptic transmission in the central nervous system . This modulation can influence various neurological processes and has potential implications for the treatment of conditions like epilepsy and neurodegenerative diseases .
生化分析
Biochemical Properties
1,4-Dihydro-6-nitroquinoxaline-2,3-dione interacts with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist at the AMPA and kainate receptors, which are types of ionotropic glutamate receptors . By binding to these receptors, 1,4-Dihydro-6-nitroquinoxaline-2,3-dione inhibits the excitatory neurotransmission mediated by glutamate, thereby modulating synaptic activity and neural communication . This interaction is crucial in understanding its role in neuroprotection and potential therapeutic applications.
Cellular Effects
1,4-Dihydro-6-nitroquinoxaline-2,3-dione has profound effects on various cell types and cellular processes. In neurons, it inhibits excitatory neurotransmission by blocking AMPA and kainate receptors, leading to reduced calcium influx and decreased neuronal excitability . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of these receptors . The inhibition of excitatory neurotransmission can protect neurons from excitotoxicity, a condition associated with excessive glutamate release and neuronal damage.
Molecular Mechanism
The molecular mechanism of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione involves its binding to the AMPA and kainate receptors, where it acts as a competitive antagonist . By occupying the glutamate binding site on these receptors, it prevents the activation of the receptor and subsequent ion channel opening . This inhibition reduces the influx of calcium and sodium ions, thereby decreasing neuronal excitability and protecting against excitotoxicity . Additionally, 1,4-Dihydro-6-nitroquinoxaline-2,3-dione may influence gene expression by modulating intracellular signaling pathways linked to these receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to potential degradation . Long-term studies have shown that continuous exposure to 1,4-Dihydro-6-nitroquinoxaline-2,3-dione can lead to sustained inhibition of excitatory neurotransmission and protection against excitotoxicity
Dosage Effects in Animal Models
The effects of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione in animal models are dose-dependent. At low doses, it effectively inhibits excitatory neurotransmission without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects such as impaired motor function and cognitive deficits . The threshold for these effects varies depending on the species and experimental conditions, highlighting the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
1,4-Dihydro-6-nitroquinoxaline-2,3-dione is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . These interactions can influence the metabolic flux and levels of metabolites, potentially affecting the compound’s efficacy and safety profile .
Transport and Distribution
The transport and distribution of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione within cells and tissues are mediated by specific transporters and binding proteins . It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it may localize to specific compartments, such as synaptic vesicles, where it can modulate neurotransmitter release and receptor activity .
Subcellular Localization
The subcellular localization of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione is critical for its activity and function. It is primarily localized to the synaptic cleft, where it interacts with AMPA and kainate receptors . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments
准备方法
6-硝基-1,4-二氢喹喔啉-2,3-二酮可以通过室温下的一锅反应合成。该反应涉及取代的邻苯二胺和草酸在无溶剂条件下进行。 该方法高效且环境友好,利用简单的研磨技术,具有很高的原子经济性 。工业生产方法可能涉及类似的合成路线,但规模更大,确保该化合物可用于研究和应用目的。
化学反应分析
科学研究应用
6-硝基-1,4-二氢喹喔啉-2,3-二酮有几个科学研究应用:
化学: 它被用作合成更复杂分子的构件。
生物学: 该化合物已被研究作为缓和酸性环境中低碳钢腐蚀的潜在缓蚀剂.
医药: 喹喔啉衍生物,包括 6-硝基-1,4-二氢喹喔啉-2,3-二酮,在抗菌和抗癌活性等多个治疗领域显示出前景.
工业: 该化合物的特性使其适用于开发新材料和化学工艺。
作用机理
6-硝基-1,4-二氢喹喔啉-2,3-二酮的作用机理涉及其与特定分子靶标的相互作用。 例如,它可以在某些受体位点起竞争性拮抗剂的作用,抑制特定的生物途径 。确切的分子靶标和途径取决于该化合物使用的特定应用和背景。
相似化合物的比较
6-硝基-1,4-二氢喹喔啉-2,3-二酮可以与其他类似化合物进行比较,例如:
- 6-氯-1,4-二氢喹喔啉-2,3-二酮
- 6-甲基-1,4-二氢喹喔啉-2,3-二酮
- 6,7-二氯喹喔啉-2,3-二酮 这些化合物共享类似的喹喔啉核心结构,但其取代基不同,导致其化学和生物学性质发生变化 。6-硝基-1,4-二氢喹喔啉-2,3-二酮的独特之处在于其硝基,它赋予了独特的反应性和潜在应用。
属性
IUPAC Name |
6-nitro-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-7-8(13)10-6-3-4(11(14)15)1-2-5(6)9-7/h1-3H,(H,9,12)(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMLSFWVYNAKAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2379-56-8 |
Source


|
| Record name | 1,4-Dihydro-6-nitroquinoxaline-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How is 6-nitro-1,4-dihydroquinoxaline-2,3-dione synthesized?
A2: 6-Nitro-1,4-dihydroquinoxaline-2,3-dione can be synthesized from o-phenylenediamine and diethyl oxalate. The process involves cyclization and nitration to yield the target compound. This method has been reported to achieve a 79% overall yield [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Tert-butyl-5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1228291.png)
![7-[4-[[[(4-Bromophenyl)-oxomethyl]amino]-sulfanylidenemethyl]-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1228292.png)
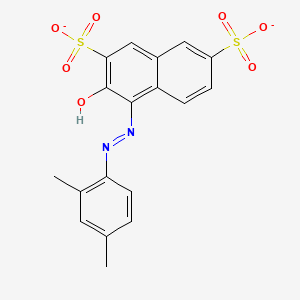
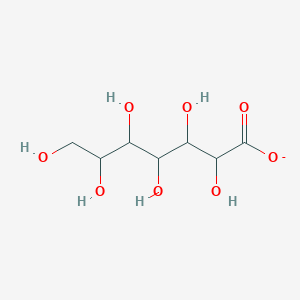
![1-(1-Adamantyl)-2-[(1-oxido-2-pyridin-1-iumyl)thio]ethanone](/img/structure/B1228295.png)

![3-Diphenylphosphoryl-7-(diphenylphosphorylmethyl)-6-methyl-4-oxatricyclo[4.3.0.03,7]nonane](/img/structure/B1228297.png)
![2-Amino-4-(4-bromophenyl)-5-oxo-1,4-dihydro[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1228298.png)
